molecular formula C4HF5O2 B1661508 1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid CAS No. 917951-65-6

1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid

Cat. No.: B1661508
CAS No.: 917951-65-6
M. Wt: 176.04
InChI Key: HXUVAKMCUAKGOU-UHFFFAOYSA-N
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Description

1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C4HF5O2 and a molecular weight of 176.04 g/mol . This compound is characterized by the presence of five fluorine atoms attached to a cyclopropane ring, making it highly fluorinated and chemically unique. It is primarily used in research settings due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid can be synthesized through various methods, including the cyclopropanation of fluorinated alkenes. One common method involves the reaction of a fluorinated alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction typically occurs under mild conditions and results in the formation of the cyclopropane ring with the desired fluorine substitutions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic processes involved.

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity to various biological and chemical targets. The specific pathways and molecular targets depend on the context of its use, such as enzyme inhibition in biological systems or catalytic processes in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid is unique due to its combination of a highly fluorinated cyclopropane ring and a carboxylic acid functional group. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1,2,2,3,3-pentafluorocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF5O2/c5-2(1(10)11)3(6,7)4(2,8)9/h(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUVAKMCUAKGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C1(C(C1(F)F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80846721
Record name 1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80846721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917951-65-6
Record name 1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80846721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid
Reactant of Route 2
1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid
Reactant of Route 3
1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid
Reactant of Route 4
1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid
Reactant of Route 5
1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid
Reactant of Route 6
1,2,2,3,3-Pentafluorocyclopropane-1-carboxylic acid

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